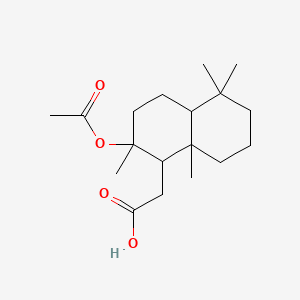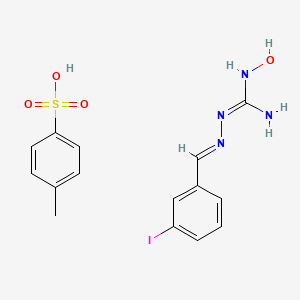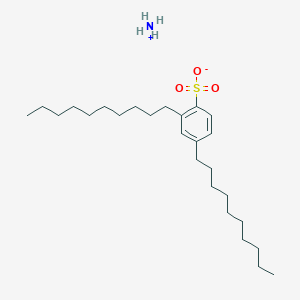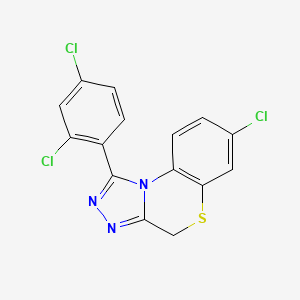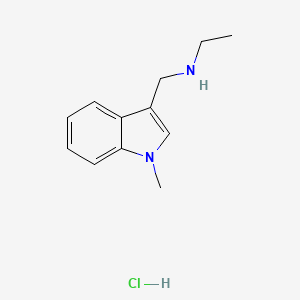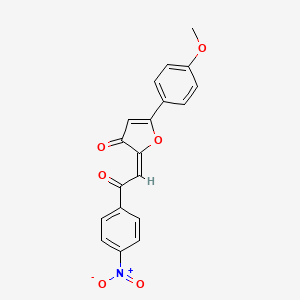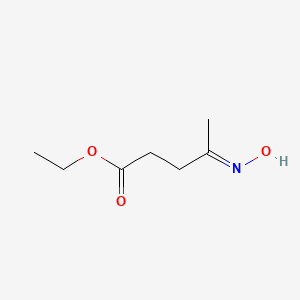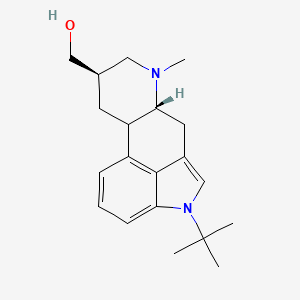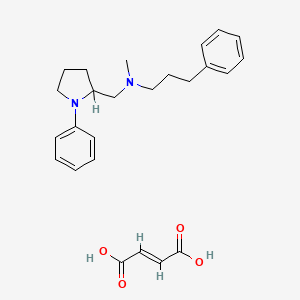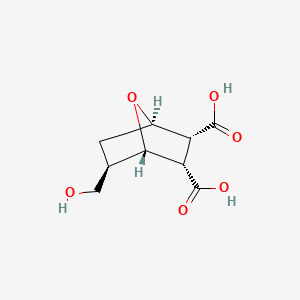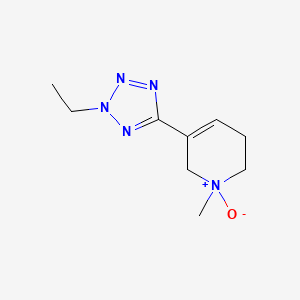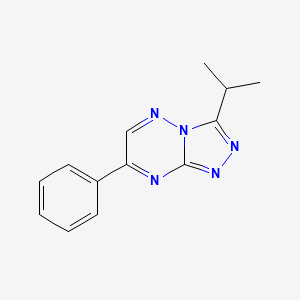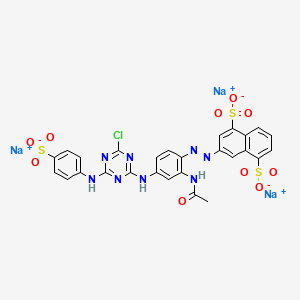
Trisodium 3-((2-(acetylamino)-4-((4-chloro-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)azo)naphthalene-1,5-disulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trisodium 3-((2-(acetylamino)-4-((4-chloro-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)azo)naphthalene-1,5-disulphonate is a complex organic compound that belongs to the class of azo dyes. These compounds are characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This particular compound is known for its vibrant color and is used in various industrial applications, including textiles, inks, and plastics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 3-((2-(acetylamino)-4-((4-chloro-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)azo)naphthalene-1,5-disulphonate typically involves a multi-step process:
Diazotization: The starting aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound to form the azo linkage.
Substitution Reactions: Various substituents, such as sulfonate and acetylamino groups, are introduced through nucleophilic substitution reactions.
Triazine Ring Formation: The triazine ring is formed through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. Common reagents include sodium nitrite, hydrochloric acid, and various aromatic compounds.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Halogens, sulfonating agents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or sulfonated aromatic compounds.
科学的研究の応用
Trisodium 3-((2-(acetylamino)-4-((4-chloro-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)azo)naphthalene-1,5-disulphonate has several scientific research applications:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Widely used as a dye in textiles, inks, and plastics.
作用機序
The compound exerts its effects primarily through its azo linkage and aromatic rings. The azo group can participate in electron transfer reactions, while the aromatic rings can interact with various molecular targets through π-π stacking and hydrophobic interactions. These interactions can affect cellular processes and biochemical pathways.
類似化合物との比較
Similar Compounds
- **Trisodium 4-((2-(acetylamino)-4-((4-chloro-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)azo)naphthalene-1,5-disulphonate
- **Trisodium 3-((2-(acetylamino)-4-((4-chloro-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)azo)naphthalene-2,6-disulphonate
Uniqueness
The unique combination of functional groups and the specific arrangement of the azo linkage and aromatic rings give Trisodium 3-((2-(acetylamino)-4-((4-chloro-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)azo)naphthalene-1,5-disulphonate its distinct properties, such as its color and reactivity.
特性
CAS番号 |
94042-74-7 |
|---|---|
分子式 |
C27H18ClN8Na3O10S3 |
分子量 |
815.1 g/mol |
IUPAC名 |
trisodium;3-[[2-acetamido-4-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C27H21ClN8O10S3.3Na/c1-14(37)29-22-12-16(31-27-33-25(28)32-26(34-27)30-15-5-8-18(9-6-15)47(38,39)40)7-10-21(22)36-35-17-11-20-19(24(13-17)49(44,45)46)3-2-4-23(20)48(41,42)43;;;/h2-13H,1H3,(H,29,37)(H,38,39,40)(H,41,42,43)(H,44,45,46)(H2,30,31,32,33,34);;;/q;3*+1/p-3 |
InChIキー |
UYOWNJSHICAUHQ-UHFFFAOYSA-K |
正規SMILES |
CC(=O)NC1=C(C=CC(=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)[O-])Cl)N=NC4=CC5=C(C=CC=C5S(=O)(=O)[O-])C(=C4)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


